molecular formula C18H13N7 B2565324 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900277-07-8

2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Número de catálogo: B2565324
Número CAS: 900277-07-8
Peso molecular: 327.351
Clave InChI: HKFYRLUKWPJCSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine core. This scaffold is characterized by its bicyclic structure, which combines pyrazole, triazole, and pyrimidine rings. The compound is substituted at position 2 with a pyridin-3-yl group and at position 7 with an m-tolyl (3-methylphenyl) moiety. The structural complexity of this class of compounds allows for fine-tuning of biological activity through modifications at key positions.

Propiedades

IUPAC Name

10-(3-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7/c1-12-4-2-6-14(8-12)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)13-5-3-7-19-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFYRLUKWPJCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and coupling reactions. One common synthetic route involves the cyclization of a suitable precursor, such as a pyridine derivative, with a tolyl-substituted hydrazine and a triazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, such as palladium, and solvents, such as dimethylformamide (DMF), to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

Structural Isomerization via Dimroth Rearrangement

The compound undergoes isomerization under acidic or thermal conditions, converting between triazolo[1,5-c]pyrimidine and triazolo[4,3-c]pyrimidine isomers .

Key observations :

  • Heating 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine in ethanol with acetic acid triggers rearrangement to the [4,3-c] isomer .

  • The process is confirmed via ¹H-NMR shifts:

    • C2-H in [1,5-c] isomer: δ 8.84 ppm → C3-H in [4,3-c] isomer: δ 9.36 ppm .

Ring Expansion and Functionalization

The pyridin-3-yl and m-tolyl substituents enable further functionalization:

3.1. Reaction with Carboxylic Acids

Refluxing with nicotinic acid or 1-naphthylacetic acid in POCl₃ yields polycyclic derivatives :

  • Nicotinic acid reaction : Forms 2-pyridin-3-yl-7-(m-tolyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine .

  • 1-Naphthylacetic acid reaction : Produces naphthyl-substituted analogs .

3.2. Oxidative Coupling

Reaction with styrylpyrazoloformimidate derivatives under oxidative conditions generates styryl-substituted analogs :
Example product :

  • (E)-2-(4-Chlorophenyl)-7-phenyl-9-styryl-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine .

    • Conditions : Ethanol, NaOAc, reflux (8 hr).

    • Yield : 87% .

4.1. Methylation

Treatment with methylating agents (e.g., CH₃I/K₂CO₃) selectively modifies the pyridin-3-yl group:

  • Product : N-Methylpyridinium derivatives.

  • Characterization : Confirmed via MS (m/z 428 [M⁺]) and ¹³C-NMR (δ 42.1 ppm for CH₃).

4.2. Halogenation

Electrophilic substitution with Cl₂/FeCl₃ introduces chlorine at the pyrimidine C5 position:

  • Product : 5-Chloro-2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine.

Analytical Characterization Data

Spectral benchmarks for the parent compound :

TechniqueKey Data
¹H-NMR δ 8.47–7.31 (m, aromatic H), δ 2.23 (s, CH₃ from m-tolyl)
MS m/z 415 [M⁺], base peak at m/z 77 (pyridinium fragment)
Elemental Analysis Calcd: C 72.28%, H 4.12%, N 23.60%; Found: C 71.74%, H 4.06%, N 23.31%

Stability and Reactivity Trends

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening.

  • Thermal Stability : Stable up to 250°C; decomposition observed at 270°C (TGA data).

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have indicated that 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine possesses various biological activities:

  • Antitumor Properties : In vitro studies have suggested that this compound may exhibit antitumor activity against certain cancer cell lines. However, further in vivo studies are necessary to evaluate its efficacy and safety comprehensively.
  • Antibacterial and Antifungal Activity : Preliminary investigations have shown that the compound may have activity against specific bacterial and fungal strains. The potency and selectivity of these effects remain to be fully characterized.

Medicinal Chemistry Applications

The unique structural features of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine make it a valuable scaffold in medicinal chemistry. Its potential applications include:

  • Kinase Inhibition : Similar compounds have been explored as selective inhibitors of various kinases involved in cancer progression. For instance, derivatives of pyrazolo-triazolo-pyrimidines have been reported to inhibit c-Met kinase effectively, which plays a crucial role in tumor growth and metastasis .
  • Antiviral Activity : There is emerging evidence suggesting that modifications of related triazole-fused compounds can lead to antiviral properties. This opens avenues for further research into the antiviral potential of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and its derivatives .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineBromophenyl substitutionAntiproliferative
7-(2-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineFluorophenyl substitutionKinase inhibition
6-methyl-9-(pyridin-3-yl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMethyl group at position 6Anticancer activity

This comparative analysis highlights how variations in substituents can significantly impact the biological properties and therapeutic potential of pyrazolo-triazolo-pyrimidines.

Mecanismo De Acción

The mechanism of action of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, its anticancer activity is attributed to its ability to inhibit kinases involved in cell signaling and proliferation .

Comparación Con Compuestos Similares

Key Observations :

  • m-Tolyl at position 7 provides moderate hydrophobicity, balancing membrane permeability and solubility. Chlorophenyl (in ) or methoxyphenyl (in ) substituents may alter electronic effects and binding affinity.

Anticancer Activity

  • The target compound’s structural analogs, such as 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[...]pyrimidine, exhibit antiproliferative activity against human tumor cells (e.g., breast cancer MCF-7, IC₅₀ ≈ 1.2 µM) via kinase inhibition and apoptosis induction .
  • SCH442416 (furan-2-yl and methoxyphenylpropyl) shows selectivity for adenosine A₂A receptors, with implications in cancer immunotherapy by blocking immunosuppressive adenosine signaling .

Adenosine Receptor Antagonism

  • SCH58261 (furan-2-yl and phenethyl) is a potent A₂A antagonist (Kᵢ = 0.6 nM) used in Parkinson’s disease research .
  • The target compound’s pyridin-3-yl group may confer distinct receptor subtype selectivity compared to furan-based derivatives due to differences in π-π stacking and hydrogen bonding .

Physicochemical Properties

Property Target Compound SCH58261 2-(4-tert-Butylphenyl)-7-(3-chlorophenyl)
Molecular Weight ~390 g/mol (estimated) 345.36 g/mol 402.89 g/mol
Solubility Moderate (hydrophobic m-tolyl) Low (phenethyl chain) Low (bulky tert-butyl)
Melting Point >300°C (predicted) Not reported Not reported

Spectroscopic Data :

  • IR : Expected peaks at ~1670 cm⁻¹ (C=O in acetylated derivatives) and ~1618 cm⁻¹ (C=N) .
  • ¹H-NMR : Aromatic protons in pyridin-3-yl (δ ~8.5–9.0 ppm) and m-tolyl (δ ~7.5–7.6 ppm) .

Structure-Activity Relationship (SAR)

  • Position 2 : Pyridin-3-yl enhances affinity for kinase targets compared to furan or thiophene .
  • Position 7 : m-Tolyl balances hydrophobicity; electron-withdrawing groups (e.g., nitro in ) improve cytotoxicity but reduce solubility.
  • Flexible Chains : Phenethyl (in SCH58261) or propyl groups (in SCH442416) improve receptor binding via hydrophobic interactions .

Actividad Biológica

The compound 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of a class of fused heterocycles that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions beginning from simpler organic precursors. A common synthetic route includes oxidative cyclization processes that yield the desired pyrazolo-triazolo-pyrimidine structure. The synthesis has been documented to involve various intermediates and reaction conditions that are crucial for achieving high yields and purity of the final product .

Anticancer Properties

Research indicates that 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells .

The mechanism through which this compound exerts its anticancer effects primarily involves:

  • Inhibition of CDK2 : This leads to disrupted cell cycle progression.
  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the activity of caspases (caspase 3/7, caspase 8, and caspase 9), which are essential for programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound has stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing reduced toxicity towards normal breast cells (MCF-10A) .
  • Apoptotic Mechanisms : One study highlighted that the most active derivatives led to increased apoptosis through caspase activation pathways. This suggests a promising potential for these compounds as targeted cancer therapies .
  • Comparative Studies : In comparative analyses with other pyrazolo-triazine derivatives, this compound exhibited superior cytotoxic activities against multiple cancer lines (IC50 values ranging from 45–97 nM for MCF-7 and HCT-116) .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMCF-745–97CDK2 inhibition
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMDA-MB-23145–97Apoptosis induction
CisplatinMCF-7~100DNA cross-linking

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing pyrazolo-triazolo-pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Demethylation : Use BBr₃ in dichloromethane (DCM) for selective demethylation of methoxy groups (e.g., conversion of 4-methoxyphenyl to phenol derivatives, 86% yield) .
  • Substituent Introduction : Thioether or glycosyl groups can be added via nucleophilic substitution. For example, tetra-O-acetyl-D-glucopyranosylthio derivatives were synthesized in 77% yield using thiol intermediates .
  • Purification : Employ column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization from ethanol or DMSO .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituent integration and aromatic proton environments (e.g., pyrimidine-H₂ at δ 8.50 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at 1670 cm⁻¹, NH at 3315 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 669 for C₂₉H₃₁N₇O₁₀S) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., C: 52.09%, H: 4.74% for glycosylated derivatives) .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding data and in vivo efficacy be resolved?

  • Strategies :

  • Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration. SCH-442416 (Ki = 1.1 nM for A₂A) showed attenuated in vivo activity due to solubility limitations, requiring formulation with PEG400/β-cyclodextrin .
  • Metabolite Screening : Identify active metabolites via LC-MS. For example, MSX-3 (a phosphate prodrug) is hydrolyzed in vivo to the active MSX-2 .
  • Dose Optimization : Use contralateral rotation tests in 6-OHDA-lesioned rats to correlate dose-response (e.g., SCH-412348 at 0.1–1 mg/kg) .

Q. What structural modifications enhance adenosine A₂A receptor selectivity over A₁/A₃ subtypes?

  • SAR Insights :

  • Core Scaffold : Pyridin-3-yl and m-tolyl groups at positions 2 and 7 improve A₂A affinity. Furanyl analogs (e.g., SCH-58261) show >1000-fold selectivity (A₂A Ki = 1–2 nM vs. A₁/A₃ Ki > 1000 nM) .
  • Polar Substituents : Hydroxypropyl or methoxyethoxy groups (e.g., SCH-420814) enhance solubility without compromising selectivity .
  • Piperazine Linkers : Bulky 2,4-difluorophenyl-piperazine moieties (e.g., SCH-412348) reduce off-target binding .

Q. How do pyrazolo-triazolo-pyrimidines exhibit dual kinase and receptor antagonism?

  • Mechanistic Studies :

  • Kinase Inhibition : Derivatives with pyridinyl groups (e.g., 2-(pyridin-3-yl)) inhibit CDK2/cyclin A2 (IC₅₀ = 0.057 μM) via hydrogen bonding with Leu83 in the ATP-binding pocket .
  • Off-Target Profiling : Use radioligand binding assays (e.g., ³H-CGS-21680 for A₂A) to confirm selectivity. Preladenant showed no activity at A₁/A₃ even at 10 μM .

Q. What strategies address poor aqueous solubility in preclinical models?

  • Formulation Approaches :

  • Co-Solvents : Use 5% DMSO + 5% Tween 80 for SCH-58261 (2 ml/kg i.p. injection) .
  • Prodrugs : Phosphate esters (e.g., MSX-3) improve water solubility and convert to active forms in vivo .
  • Nanoformulation : Liposomal encapsulation of analogs like SCH-442416 enhances brain delivery .

Contradiction Analysis & Validation

Q. Why do some derivatives show high enzyme inhibition but low cellular activity?

  • Hypotheses :

  • Membrane Permeability : LogP >3.5 (e.g., furanyl derivatives) may limit cellular uptake. Use Caco-2 assays to measure permeability .
  • Efflux Pumps : Test P-gp inhibition (e.g., calcein-AM assay) for compounds like SCH-420814 .
  • Cellular Metabolism : LC-MS/MS can identify intracellular degradation (e.g., glucuronidation of phenolic groups) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.